Naphthalene, triiodo-
Description
Naphthalene, triiodo- (C₁₀H₇I₃) is a polyhalogenated aromatic hydrocarbon derived from naphthalene, where three hydrogen atoms are replaced by iodine atoms. These compounds are characterized by high molecular weights (e.g., 254.07 g/mol for 1-iodonaphthalene ) and enhanced stability due to the electron-withdrawing effects of iodine.
Structure
3D Structure
Properties
CAS No. |
73881-45-5 |
|---|---|
Molecular Formula |
C10H5I3 |
Molecular Weight |
505.86 g/mol |
IUPAC Name |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Naphthalene
The most common and straightforward method is the direct iodination of naphthalene using elemental iodine in the presence of a catalyst or halogenating agent. The reaction typically proceeds as follows:
- Reagents: Naphthalene, iodine (I2), and a catalyst such as iodine monochloride (ICl) or other halogenating agents.
- Conditions: Controlled temperature and solvent environment to favor tri-substitution.
- Mechanism: Electrophilic aromatic substitution where iodine acts as the electrophile, facilitated by the catalyst to increase reactivity.
This method requires precise control of reaction parameters such as temperature, solvent, and stoichiometry to ensure the formation of the 1,2,3-triiodo derivative rather than mono- or diiodo derivatives or over-iodinated byproducts.
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents & Catalysts | Solvent & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Iodination | Naphthalene, iodine (I2), iodine monochloride (ICl) | Organic solvents, controlled temperature | Simple, direct, scalable | Requires precise control to avoid over-iodination |
| Organolithium-mediated synthesis | Di(lower alkoxy)benzaldehyde, tri(lower alkoxy)benzaldehyde di-lower alkyl acetal, n-butyl lithium, etc. | Aprotic solvents (THF, hexane), low temperature (-70 to 40 °C) | Enables complex substitution patterns | More complex, multi-step, less direct for triiodo derivative |
Research Findings and Considerations
- Reactivity: The iodine substituents in naphthalene, triiodo- increase the compound’s electrophilicity, making it a useful intermediate in organic synthesis.
- Applications: Halogenated naphthalenes are used as intermediates in pharmaceuticals and organic materials, where the iodine atoms can be replaced or serve as points for coupling reactions.
- Safety and Environmental Impact: Halogenated aromatic compounds, including naphthalene derivatives, have known toxicity and environmental persistence. Proper handling and disposal protocols are necessary to mitigate risks.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
Naphthalene undergoes electrophilic substitution reactions, with substitution occurring preferentially at the α-position (positions 1 and 2) due to resonance stabilization . For iodinated derivatives like triiodonaphthalene, similar substitution patterns might apply, though steric hindrance from iodine atoms could influence reactivity.
Oxidation Reactions
Naphthalene oxidation by strong agents (e.g., KMnO₄, H₂CrO₄) produces compounds like phthalic acid or naphthoquinones . For triiodonaphthalene, oxidation could lead to cleavage of the aromatic ring or formation of iodinated byproducts, though specific pathways are unverified in the provided sources.
Radical-Mediated Reactions
The oxidation of naphthalene by hydroxyl radicals (OH) forms intermediates like nitronaphthalene, naphthenol, and peroxy radicals . For triiodonaphthalene, analogous radical pathways might involve iodine atom abstraction or ring-opening, but no direct evidence exists in the literature reviewed.
Enzymatic Oxidation
Bacterial enzymes like naphthalene dioxygenase oxidize naphthalene to dihydroxy derivatives . If triiodonaphthalene were enzymatically oxidized, iodine atoms might act as electron-withdrawing groups, altering reaction kinetics, but this remains hypothetical.
Reactions with Strong Oxidizers
Naphthalene reacts violently with chromic anhydride and strong oxidizers . Triiodonaphthalene might exhibit similar reactivity, potentially releasing iodine gas (I₂) under such conditions, though no experimental data are available.
Halogenation Chemistry
While the provided sources focus on bromination and chlorination , iodination of naphthalene would typically require harsh conditions (e.g., presence of HIO₃ and H₂SO₄). Triiodonaphthalene formation would likely involve sequential electrophilic substitution, but steric and electronic effects of existing iodine atoms could limit further substitution.
Scientific Research Applications
Chemical Properties and Structure
Naphthalene, triiodo- is characterized by the presence of three iodine atoms attached to the naphthalene structure. This modification significantly alters its electronic properties, making it a subject of interest in several applications, including analytical chemistry and medicinal chemistry.
Analytical Chemistry Applications
Detection of Iodine Species:
Naphthalene, triiodo- has been employed as a sensitive material for the detection of iodine species in various analytical methods. Recent studies have demonstrated its effectiveness in spectrophotometric and potentiometric detection of triiodide and iodide ions. For instance, a study reported a limit of detection (LOD) of 9.44 × 10⁻⁶ M for triiodide using UV-Vis spectroscopy . The compound's ability to form complexes with iodine species enhances its utility in analytical applications.
Table 1: Detection Limits for Iodine Species
| Detection Method | Compound Used | Limit of Detection (M) |
|---|---|---|
| UV-Vis Spectroscopy | Naphthalene, triiodo- | 9.44 × 10⁻⁶ |
| Potentiometric | PVC-based Electrode | 8.0 × 10⁻⁶ |
Medicinal Chemistry Applications
Anticancer Activity:
Naphthalene diimides, closely related to naphthalene, triiodo-, have shown significant anticancer activity by targeting G-quadruplexes—structures formed by nucleic acids that are implicated in cancer cell proliferation. Research indicates that these compounds can selectively inhibit cancer cell growth while sparing normal cells . The structure-activity relationship studies suggest that modifications like triiodination enhance their binding affinity to G-quadruplexes.
Case Study: NDI-5
One notable compound derived from naphthalene diimides is NDI-5, which exhibited high selectivity and potency against various cancer cell lines. It was found to interact strongly with G-quadruplex structures, leading to significant antiproliferative effects .
Material Science Applications
Conductive Polymers:
Naphthalene derivatives are also explored for their role in developing conductive polymers. The incorporation of naphthalene, triiodo- into polymer matrices can enhance their electrical conductivity and stability under thermal stress . This application is particularly relevant in the fields of organic electronics and flexible display technologies.
Environmental Applications
Pollutant Detection:
The ability of naphthalene, triiodo- to form stable complexes with various pollutants makes it a candidate for environmental monitoring applications. Its sensitivity towards halogenated compounds allows for the development of sensors capable of detecting trace amounts of environmental contaminants .
Mechanism of Action
The mechanism of action of naphthalene, triiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine atoms enhances its ability to form strong halogen bonds with electron-rich sites on target molecules. This property is exploited in various applications, including molecular recognition and catalysis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Halogenated Naphthalenes
| Compound | Molecular Weight (g/mol) | Boiling Point (K) | Key Structural Features |
|---|---|---|---|
| Naphthalene, triiodo- | ~507.87* | Not reported | Three iodine substituents |
| 1-Iodonaphthalene | 254.07 | 560–580 (est.) | Single iodine at position 1 |
| 1-Chloronaphthalene | 162.62 | 385.20 | Single chlorine at position 1 |
| 2-Phenylnaphthalene | 204.27 | 460.70 | Phenyl group at position 2 |
| 1-Methylnaphthalene | 142.20 | 518–523 | Methyl group at position 1 |
*Calculated based on 1-iodonaphthalene (254.07 g/mol) + 2 additional iodine atoms (2 × 126.90 g/mol).
- Reactivity :
- Triiodo-naphthalene is expected to exhibit lower reactivity compared to chlorinated or methylated derivatives due to iodine’s weaker leaving-group propensity .
- Iodinated naphthalenes participate in photochemical reactions, as seen in naphthalene-derived secondary organic aerosols (SOA), which act as photosensitizers under UV light .
Environmental and Toxicological Profiles
Table 2: Environmental Behavior and Toxicity
| Compound | Environmental Persistence | Key Toxic Effects |
|---|---|---|
| Naphthalene, triiodo- | High (iodine’s stability) | Potential thyroid disruption* |
| 1-Methylnaphthalene | Moderate | Hemolytic anemia, respiratory irritation |
| 1-Chloronaphthalene | High | Liver damage, carcinogenicity |
| Naphthalene (parent) | Moderate | Hemolysis, cataracts, lung damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
